N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide: is a synthetic organic compound characterized by the presence of an adamantyl group, a bromine atom, and a pyrazole ring The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s chemical properties and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach is the alkylation of 1-bromoadamantane with an appropriate pyrazole derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide. The resulting intermediate is then subjected to further functionalization to introduce the carboxamide group.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. The adamantyl group is known to enhance the stability and bioavailability of drugs, making this compound a candidate for drug development. It may also exhibit antiviral, antibacterial, or anticancer activities, depending on its specific interactions with biological targets.
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers with unique mechanical and thermal properties. Its incorporation into polymer chains can enhance the material’s performance in various applications.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantylmethyl-3-hydroxybutyric acid
Uniqueness: N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is unique due to the combination of the adamantyl group, bromine atom, and pyrazole ring This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-bromo-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O/c1-20-8-13(17)14(19-20)15(21)18-9-16-5-10-2-11(6-16)4-12(3-10)7-16/h8,10-12H,2-7,9H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEAHQIVCASWHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC23CC4CC(C2)CC(C4)C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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